molecular formula C32H34F2N2O6 B12764906 1-(Bis(4-fluorophenyl)methyl)-4-(2,4-dimethoxycinnamyl)piperazine fumarate CAS No. 104690-91-7

1-(Bis(4-fluorophenyl)methyl)-4-(2,4-dimethoxycinnamyl)piperazine fumarate

Cat. No.: B12764906
CAS No.: 104690-91-7
M. Wt: 580.6 g/mol
InChI Key: XATDEINGYGBGQZ-AVRNHWNZSA-N
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Description

1-(Bis(4-fluorophenyl)methyl)-4-(2,4-dimethoxycinnamyl)piperazine fumarate is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bis(4-fluorophenyl)methyl)-4-(2,4-dimethoxycinnamyl)piperazine fumarate typically involves multiple steps:

    Formation of the piperazine core: This can be achieved by reacting piperazine with appropriate benzyl halides under basic conditions.

    Introduction of the cinnamyl group: This step involves the reaction of the piperazine derivative with 2,4-dimethoxycinnamyl chloride in the presence of a base.

    Formation of the fumarate salt: The final step involves the reaction of the free base with fumaric acid to form the fumarate salt.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Bis(4-fluorophenyl)methyl)-4-(2,4-dimethoxycinnamyl)piperazine fumarate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Bis(4-fluorophenyl)methyl)-4-(2,4-dimethoxycinnamyl)piperazine fumarate would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(Bis(4-fluorophenyl)methyl)piperazine: Lacks the cinnamyl group.

    4-(2,4-Dimethoxycinnamyl)piperazine: Lacks the bis(4-fluorophenyl)methyl group.

    1-(Bis(4-chlorophenyl)methyl)-4-(2,4-dimethoxycinnamyl)piperazine: Similar structure but with chlorine instead of fluorine.

Uniqueness

1-(Bis(4-fluorophenyl)methyl)-4-(2,4-dimethoxycinnamyl)piperazine fumarate is unique due to the presence of both the bis(4-fluorophenyl)methyl and 2,4-dimethoxycinnamyl groups, which may confer distinct chemical and biological properties.

Properties

CAS No.

104690-91-7

Molecular Formula

C32H34F2N2O6

Molecular Weight

580.6 g/mol

IUPAC Name

1-[bis(4-fluorophenyl)methyl]-4-[(E)-3-(2,4-dimethoxyphenyl)prop-2-enyl]piperazine;(E)-but-2-enedioic acid

InChI

InChI=1S/C28H30F2N2O2.C4H4O4/c1-33-26-14-9-21(27(20-26)34-2)4-3-15-31-16-18-32(19-17-31)28(22-5-10-24(29)11-6-22)23-7-12-25(30)13-8-23;5-3(6)1-2-4(7)8/h3-14,20,28H,15-19H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b4-3+;2-1+

InChI Key

XATDEINGYGBGQZ-AVRNHWNZSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/CN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

COC1=CC(=C(C=C1)C=CCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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